Electronic Modulation: pKa Shift vs. 3-Benzoyl Analog
The 5-chloro-2-methoxy substitution on the benzoyl ring increases the acidity of the thiazolidine-2-thione moiety compared to the unsubstituted 3-benzoyl analog. The predicted pKa of the target compound is –2.73 ± 0.20, whereas that of 3-benzoylthiazolidine-2-thione (CAS 70326-37-3, the closest N3-benzoyl analog) is –2.49 ± 0.20 [1]. This ΔpKa of approximately –0.24 units is attributed to the electron-withdrawing inductive effect of the 5-chloro substituent, partially offset by the electron-donating resonance effect of the 2-methoxy group.
| Evidence Dimension | Predicted acidity constant (pKa, Most Basic) |
|---|---|
| Target Compound Data | pKa = –2.73 ± 0.20 (Predicted, 25 °C) |
| Comparator Or Baseline | 3-Benzoylthiazolidine-2-thione (CAS 70326-37-3): pKa = –2.49 ± 0.20 (Predicted, 25 °C) |
| Quantified Difference | ΔpKa = –0.24 units (target more acidic) |
| Conditions | ACD/Labs Percepta prediction; values reported by ChemicalBook and Weikeqi-Biotech |
Why This Matters
A ~0.24 unit pKa shift alters the thione–thiol equilibrium and protonation state at physiological pH, directly impacting metal-coordination geometry, hydrogen-bond donor/acceptor capacity, and covalent reactivity—parameters that govern both biological target engagement and synthetic utility as a ligand or intermediate.
- [1] 3-Benzoylthiazolidine-2-thione. Weikeqi-Biotech. CAS 70326-37-3. 酸度系数pKa: -2.49±0.20, Condition: Most Basic Temp: 25 °C. View Source
